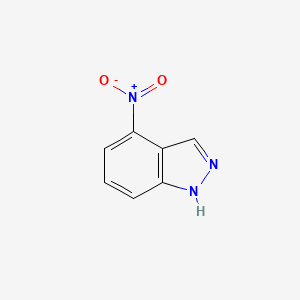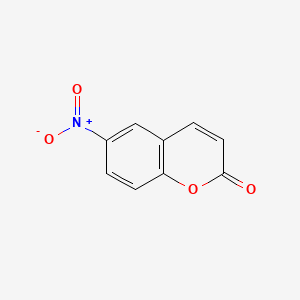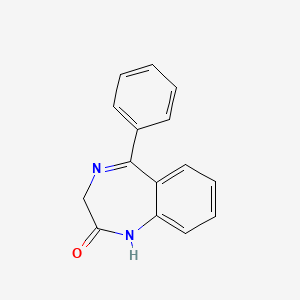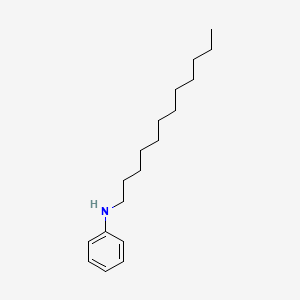
4-硝基-1H-吲唑
概述
描述
4-Nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The nitro group at the 4-position of the indazole ring significantly influences its chemical properties and reactivity
科学研究应用
4-Nitro-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biology: Derivatives of 4-Nitro-1H-indazole have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Some derivatives exhibit pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of novel materials, including dyes and pigments, due to its aromatic structure and electronic properties.
作用机制
Target of Action
Compounds containing the indazole moiety, such as 4-nitro-1h-indazole, have been associated with a wide variety of medicinal applications . They can act as selective inhibitors of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole-containing compounds can inhibit, regulate, or modulate their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression, potentially leading to cell death .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it can be inferred that 4-nitro-1h-indazole may affect pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
The solubility and stability of indazole-containing compounds can influence their bioavailability .
Result of Action
The inhibition, regulation, or modulation of its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole-containing compounds .
生化分析
Biochemical Properties
4-Nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), where 4-Nitro-1H-indazole acts as an inhibitor . This inhibition can modulate the immune response by affecting the tryptophan metabolism pathway. Additionally, 4-Nitro-1H-indazole has been shown to interact with various kinases, influencing cell signaling pathways and potentially leading to anti-inflammatory and anticancer effects .
Cellular Effects
4-Nitro-1H-indazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Nitro-1H-indazole can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Moreover, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 4-Nitro-1H-indazole involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, 4-Nitro-1H-indazole inhibits the activity of IDO1 by binding to its active site, thereby preventing the conversion of tryptophan to kynurenine . This inhibition can result in the modulation of immune responses and has potential therapeutic implications for cancer and other diseases . Additionally, 4-Nitro-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-1H-indazole can change over time. The stability and degradation of 4-Nitro-1H-indazole are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 4-Nitro-1H-indazole remains stable under certain conditions, but its degradation can occur over time, leading to a decrease in its efficacy . Long-term exposure to 4-Nitro-1H-indazole in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Nitro-1H-indazole vary with different dosages in animal models. At lower doses, 4-Nitro-1H-indazole has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects in animal models .
Metabolic Pathways
4-Nitro-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating key enzymes in these pathways . For instance, 4-Nitro-1H-indazole can inhibit the activity of IDO1, leading to alterations in the tryptophan metabolism pathway . This inhibition can result in changes in the levels of metabolites, such as kynurenine and serotonin, which have important physiological and pathological implications .
Transport and Distribution
The transport and distribution of 4-Nitro-1H-indazole within cells and tissues are crucial for its biological activity. 4-Nitro-1H-indazole can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that 4-Nitro-1H-indazole can be transported across cell membranes and distributed to various cellular compartments . This distribution pattern can affect its efficacy and target specificity in different tissues and cell types .
Subcellular Localization
The subcellular localization of 4-Nitro-1H-indazole plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Nitro-1H-indazole has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with key biomolecules involved in cellular processes . This subcellular localization can influence its ability to modulate gene expression, enzyme activity, and other cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 1H-indazole. This process typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 4-position.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-nitrobenzylamine with hydrazine can lead to the formation of 4-Nitro-1H-indazole through an intramolecular cyclization process.
Industrial Production Methods: In an industrial setting, the production of 4-Nitro-1H-indazole may involve large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to obtain high-purity 4-Nitro-1H-indazole.
化学反应分析
Types of Reactions: 4-Nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. For example, the reaction with nucleophiles such as amines or thiols can lead to the formation of substituted indazole derivatives.
Oxidation: Although less common, the indazole ring can undergo oxidation under specific conditions to form oxo-indazole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxo-indazole derivatives.
相似化合物的比较
4-Nitro-1H-indazole can be compared with other nitro-substituted indazoles and related heterocycles:
5-Nitro-1H-indazole: Similar in structure but with the nitro group at the 5-position, which can lead to different reactivity and biological activity.
7-Nitroindazole: Known for its role as a selective inhibitor of neuronal nitric oxide synthase, highlighting the importance of nitro group positioning.
1H-Indazole: The parent compound without the nitro group, used as a precursor for various substituted indazoles.
属性
IUPAC Name |
4-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTVZVUYPVQEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183637 | |
| Record name | Indazole, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-40-7 | |
| Record name | 4-Nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitroindazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indazole, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ML8W90BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the regioselectivity of C–H arylation reactions involving 1-Methyl-4-Nitro-1H-indazole be controlled?
A1: Yes, recent research demonstrates that the regioselectivity of C–H arylation reactions with 1-Methyl-4-Nitro-1H-indazole can be effectively controlled by manipulating the solvent and ligand used in the reaction. [] For instance, using a bidentate ligand in dimethylacetamide (DMA) promotes arylation at the C7 position of the indazole ring. Conversely, employing a phosphine ligand in water directs the arylation to the C3 position. [] This control over regioselectivity offers a versatile approach for synthesizing diversely substituted indazole derivatives.
Q2: What is the significance of the "S-type sugar pucker" conformation observed in the crystal structure of 1‐(2‐Deoxy‐β‐d‐erythro‐pentofuranosyl)‐4‐nitro‐1H‐indazole?
A2: The "S-type sugar pucker" conformation observed in the crystal structure of 1‐(2‐Deoxy‐β‐d‐erythro‐pentofuranosyl)‐4‐nitro‐1H‐indazole provides valuable insights into the molecule's three-dimensional shape and potential interactions. [] This specific conformation, along with the anti conformation of the glycosidic bond, influences the molecule's overall spatial arrangement, potentially affecting its binding affinity and activity in biological systems. Further studies are needed to fully elucidate the implications of this conformation on the molecule's biological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














